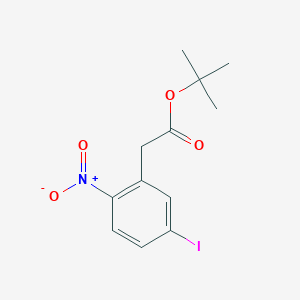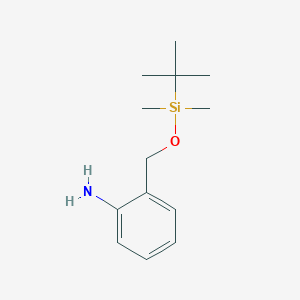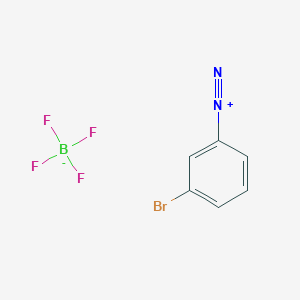
3-Bromobenzenediazonium tetrafluoroborate
Descripción general
Descripción
3-Bromobenzenediazonium tetrafluoroborate is a chemical compound with the CAS Number: 500-25-4 . It has a molecular weight of 270.82 and its IUPAC name is this compound . It is a light-red to brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4BrN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 . This code provides a specific description of the structure of the molecule.Physical and Chemical Properties Analysis
This compound is a light-red to brown solid . More specific physical and chemical properties such as melting point, boiling point, and solubility are not mentioned in the sources retrieved.Aplicaciones Científicas De Investigación
Surface Modification and Thin Film Formation : A study by Cui et al. (2013) explored the surface modifications of a Au(111) electrode with 4-bromobenzenediazonium tetrafluoroborate (BBD) in different solvents. They found that in acetonitrile, disordered thin organic films were formed, suggesting its potential in creating organic thin films for various applications (Cui et al., 2013).
Photocatalytic Oxidation : Tsai and Chang (2017) utilized 4-bromobenzenediazonium tetrafluoroborate in a photocatalytic process for the oxidation of bromide to bromine. This research highlights its role in photocatalytic reactions, which could be significant in environmental and synthetic chemistry applications (Tsai & Chang, 2017).
Thermolysis in Solid State : Koval’chuk et al. (2006) studied the thermolysis of benzenediazonium tetrafluoroborate, providing insights into its decomposition and the kinetics of this process. This research is crucial for understanding its stability and reactivity in solid-state conditions (Koval’chuk et al., 2006).
Functionalization of Carbon Nanotubes : Gordeev et al. (2022) investigated the diazonium reactions with carbon nanotubes, demonstrating that these reactions can form optical sp3 defects useful in optical and electrical circuits. This suggests its potential application in nanotechnology and electronics (Gordeev et al., 2022).
Chemical Functionalization in Ionic Liquids : Actis et al. (2008) reported the chemical functionalization of glassy carbon electrodes with diazonium salts, including 4-bromobenzenediazonium tetrafluoroborate, in ionic liquids. This process was carried out at room temperature without any external electrical bias, indicating its utility in electrode modification and sensor development (Actis et al., 2008).
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Bromobenzenediazonium tetrafluoroborate is a versatile reagent used in organic synthesis .
Mode of Action
The mode of action of this compound is primarily through its diazonium group. The diazonium group can participate in various reactions, including coupling reactions with phenols, amines, and other nucleophiles, leading to the formation of azo compounds .
Result of Action
As a synthetic reagent, its primary role is in the formation of azo compounds through coupling reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , and its reactivity can be affected by the presence of water. Additionally, the compound should be stored in a well-ventilated place .
Disclaimer: This information is based on the current knowledge and understanding of the compound. It is recommended to refer to the safety data sheet and consult with a chemical expert for handling and usage instructions .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-Bromobenzenediazonium Tetrafluoroborate are not well-studied. It is known that diazonium compounds, such as this compound, can interact with a variety of biomolecules. The diazo group (N2) can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . These transformations are associated with many named reactions including the Schiemann reaction, Sandmeyer reaction, and Gomberg-Bachmann reaction .
Molecular Mechanism
It is known that the diazo group can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . This suggests that this compound could potentially interact with a variety of biomolecules, leading to changes in gene expression, enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
It is known that it is harmful if swallowed, in contact with skin, and if inhaled . It also causes severe skin burns and eye damage .
Propiedades
IUPAC Name |
3-bromobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN2.BF4/c7-5-2-1-3-6(4-5)9-8;2-1(3,4)5/h1-4H;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIBPQIDZBMSYBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC(=C1)Br)[N+]#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


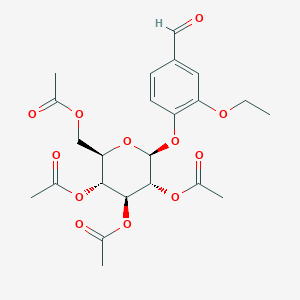
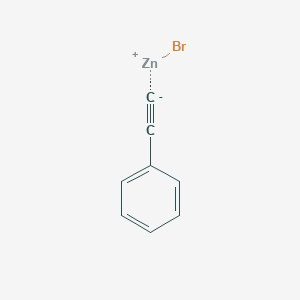


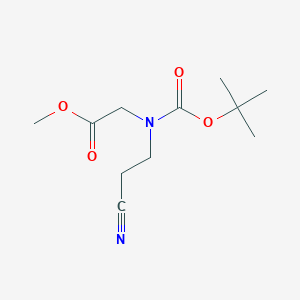

![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)
![5-Iodo-benzo[d]isoxazol-3-ol, 95%](/img/structure/B6316952.png)
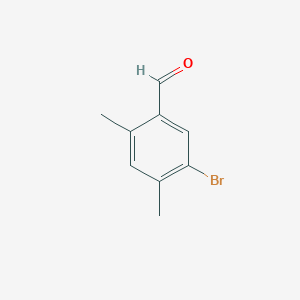


![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B6316983.png)
